methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate
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Description
“Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate” is an organic compound. It contains a biphenyl group, which is two phenyl rings connected by a single bond . The compound also includes a methylthiophene group, an amide group, and a cyano group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The biphenyl group consists of two connected phenyl rings . The compound also contains a methylthiophene group, an amide group, and a cyano group .Scientific Research Applications
- Application : Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate has been designed and synthesized as a potential angiotensin converting enzyme (ACE) inhibitor. It interacts with the renin–angiotensin system, impacting vascular resistance and blood volume .
- Application : Researchers have explored its photoproducts through GC-MS, ETIR, and GC-FTIR. These analyses reveal successive oxidation states of methyl substituents (alcohol, aldehyde, and carboxylic acids). Understanding these transformations aids in organic synthesis and material design .
- Application : Scientists investigate the impact of biphenyl motifs on drug efficacy. By modifying the biphenyl core, they aim to enhance drug properties, such as binding affinity, solubility, and bioavailability .
- Application : Some derivatives of this compound have demonstrated anti-inflammatory effects (e.g., egg albumin denaturation inhibition) and anti-proliferative activity. These properties make it relevant for potential therapeutic interventions .
- Application : Researchers have explored the antifungal potential of this compound. Preliminary results indicate promising activity against fungal pathogens .
Cardiovascular Research: ACE Inhibition
Photoproduct Analysis and Organic Synthesis
Medicinal Chemistry: Biphenyl-Based APIs
Anti-Inflammatory and Anti-Proliferative Activities
Antifungal Activity
properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-17(12-22)20(27-18(13)21(25)26-2)23-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOASQVLAAWLWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
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